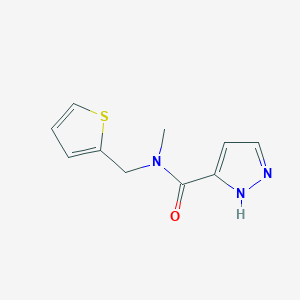
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies.
Mecanismo De Acción
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide is a prodrug that is metabolized in the brain to form MPP+, a potent neurotoxin that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in dopaminergic neurons, where it inhibits mitochondrial respiration and induces cell death. This mechanism of action is similar to that of Parkinson's disease, which is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide are well-documented. N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide induces the selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a well-established neurotoxin that induces Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the mechanisms of Parkinson's disease. N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and has a long shelf life, making it a convenient compound to work with. However, there are also limitations to using N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide in lab experiments. It is a potent neurotoxin that can be dangerous to handle, and its effects on animal models may not accurately reflect the effects of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide-induced neurotoxicity. Another area of research is the use of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, there is ongoing research into the safety and efficacy of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide as a tool for studying the mechanisms of Parkinson's disease and other neurological disorders.
Métodos De Síntesis
The synthesis of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of thiophene-2-carboxaldehyde with methylhydrazine and acetic anhydride. The resulting product is then treated with methyl iodide to form the final compound, N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide. This synthesis method has been well-established and is commonly used in research studies.
Aplicaciones Científicas De Investigación
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in scientific research. One of the most significant applications of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide is its use as a neurotoxin to induce Parkinson's disease-like symptoms in animal models. This has allowed researchers to study the mechanisms of Parkinson's disease and develop potential treatments. N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13(7-8-3-2-6-15-8)10(14)9-4-5-11-12-9/h2-6H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNCVOYHXIUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

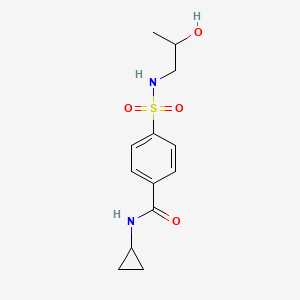
![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide](/img/structure/B7529462.png)
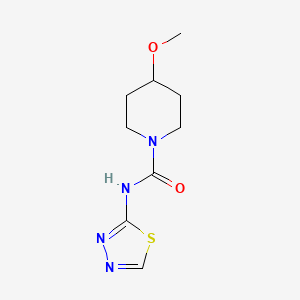
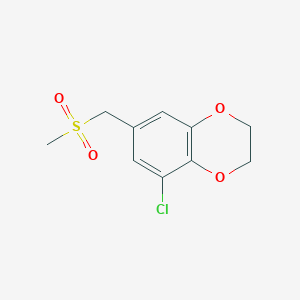
![5-(2-Methylpropyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529487.png)
![3-[(3,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529492.png)

![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)
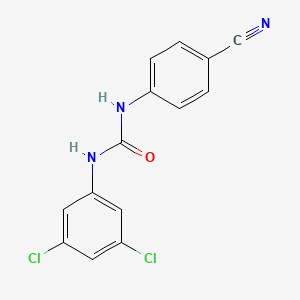
![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)

![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)
